molecular formula C8H10NO6P B1678522 Pyridoxal phosphate CAS No. 54-47-7

Pyridoxal phosphate

Cat. No. B1678522
CAS RN: 54-47-7
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Description

Pyridoxal phosphate (PLP), also known as pyridoxal 5’-phosphate, P5P, or vitamin B6 phosphate, is the active form of vitamin B6 . It serves as a coenzyme in a variety of enzymatic reactions . The International Union of Biochemistry and Molecular Biology has catalogued more than 140 PLP-dependent activities, corresponding to 4% of all classified activities .


Synthesis Analysis

Vitamin B6 is absorbed by organisms in its non-phosphorylated form and phosphorylated within cells via pyridoxal kinase (PLK) and pyridox-(am)-ine 5’-phosphate oxidase (PNPOx) . The flavin mononucleotide-dependent PNPOx enzyme converts pyridoxine 5’-phosphate and pyridoxamine 5’-phosphate into PLP .


Molecular Structure Analysis

The crystal structure of PLP shows a type III TIM barrel fold, exhibiting structural homology with several other PLP-dependent enzymes . In the PLP-binding site, the sulfate ion is coordinated by the conserved residues Ser201, Gly218, and Thr219, which are positioned to provide the binding moiety for the phosphate group of PLP .


Chemical Reactions Analysis

PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . The aldehyde group of PLP forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .


Physical And Chemical Properties Analysis

PLP has a chemical formula of C8H10NO6P and a molar mass of 247.142 g/mol . It has a melting point of 139 to 142 °C .

Scientific Research Applications

Role as a Coenzyme

PLP is the active form of vitamin B6, which comprises three natural organic compounds: pyridoxal, pyridoxamine, and pyridoxine . It acts as a coenzyme in all transamination reactions, and in some oxidation and deamination reactions of amino acids .

Biosynthesis of Natural Products

PLP is a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates . It plays a significant role in the biosynthesis of natural products, catalyzing reactions such as transaminations, Claisen-like condensations, β- and γ-eliminations and substitutions, along with epimerizations, decarboxylations, and transaldolations .

Enzyme Activation

Enzymes reliant on PLP hold significant importance in both biology and medicine . They facilitate various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .

Vitamin B6 Biosynthesis

PLP is vital for both biosynthesis and salvage pathways in organisms producing B6 vitamers . The flavin mononucleotide-dependent enzyme, pyridox- (am)-ine 5′-phosphate oxidase (PNPOx), converts pyridoxine 5′-phosphate and pyridoxamine 5′-phosphate into PLP .

Neurological Function

Deficiencies in PNPOx activity due to inborn errors can lead to severe neurological pathologies, particularly neonatal epileptic encephalopathy . Understanding the molecular mechanisms underlying these deficiencies is crucial for developing personalized treatment approaches .

Potential Therapeutic Target

Despite shared features, the few PNPOx enzymes that have been molecularly and functionally studied show species-specific regulatory properties . This opens the possibility of targeting PNPOx in pathogenic organisms, making it a potential therapeutic target .

Mechanism of Action

Target of Action

Pyridoxal phosphate, the active form of vitamin B6, serves as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It primarily targets enzymes involved in these biochemical reactions .

Mode of Action

The aldehyde group of Pyridoxal phosphate forms a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme . This allows Pyridoxal phosphate to covalently bind the substrate and act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates .

Biochemical Pathways

Pyridoxal phosphate is involved in over 100 different reactions in human metabolism, primarily in various amino acid biosynthetic and degradation pathways . It participates in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids . Pyridoxal phosphate also plays a role in the synthesis of unusual sugars such as perosamine and desosamine .

Pharmacokinetics

Pyridoxal phosphate is well absorbed and metabolized in the liver to its active forms . It is then released into the circulating blood . The excretion of Pyridoxal phosphate occurs through urine as metabolites .

Result of Action

The molecular and cellular effects of Pyridoxal phosphate’s action are vast due to its involvement in a variety of enzymatic reactions. It assists in the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .

Action Environment

The action, efficacy, and stability of Pyridoxal phosphate can be influenced by environmental factors. For instance, most Pyridoxal phosphate extemporaneous liquids prepared from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . Therefore, proper storage of Pyridoxal phosphate is crucial for its effectiveness .

Safety and Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract . Ingestion of large amounts may cause gastric disturbances . Sensitization may occur in some individuals .

Future Directions

Elucidation at the molecular level of the mechanisms underlying PNPOx activity deficiencies is a requirement to develop personalized approaches to treat related disorders . Despite shared features, the few PNPOx enzymes molecularly and functionally studied show species-specific regulatory properties that open the possibility of targeting it in pathogenic organisms .

properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
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InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
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Molecular Formula

C8H10NO6P
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DSSTOX Substance ID

DTXSID4048351
Record name Pyridoxal phosphate
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Molecular Weight

247.14 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS], Solid
Record name Pyridoxal 5-phosphate
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Solubility

Appreciable, 28 mg/mL
Record name Pyridoxal phosphate
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Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.
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CAS RN

54-47-7
Record name Pyridoxal 5′-phosphate
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Record name 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-
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Record name Pyridoxal 5'-(dihydrogen phosphate)
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Record name PYRIDOXAL PHOSPHATE ANHYDROUS
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Melting Point

255 °C
Record name Pyridoxal phosphate
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Synthesis routes and methods

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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